Remdesivir triphosphate
説明
レデシビル三リン酸は、抗ウイルス性プロドラッグであるレデシビルの活性な三リン酸体です。これは、ウイルスRNA依存性RNAポリメラーゼを標的にするように設計されたヌクレオチドアナログであり、ウイルスゲノムの複製を阻害します。 この化合物は、重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)によって引き起こされるCOVID-19の治療における役割のために、注目を集めています .
作用機序
レデシビル三リン酸は、複製中にウイルスRNA鎖に組み込まれることで抗ウイルス効果を発揮します。組み込まれると、遅延鎖終結を引き起こし、RNA鎖の完了を防ぎ、それによってウイルスの複製を阻害します。 この化合物は、ウイルスRNA依存性RNAポリメラーゼを標的にし、その活性部位に結合し、天然ヌクレオチドと競合します .
類似の化合物との比較
類似の化合物
アデノシン三リン酸: レデシビル三リン酸が競合するRNA依存性RNAポリメラーゼの天然基質.
ソフォスブビル三リン酸: C型肝炎ウイルス感染症の治療に使用される別のヌクレオチドアナログ.
ファビピラビル三リン酸: 広スペクトル抗ウイルスヌクレオチドアナログ.
リバビリン三リン酸: さまざまなRNAウイルスに対して活性を持つ抗ウイルスヌクレオチドアナログ.
独自性
レデシビル三リン酸は、ウイルスRNA依存性RNAポリメラーゼに対する高い選択性と、遅延鎖終結を引き起こす能力において独自です。 この選択性と作用機序により、特にSARS-CoV-2に対して効果的になり、他のヌクレオチドアナログと区別されます .
生化学分析
Biochemical Properties
Remdesivir Triphosphate is metabolically activated inside the cell to form the intracellular active triphosphate metabolite, GS-443902 . It is incorporated into the SARS-CoV-2 RNA viral chains, thereby inhibiting its replication . The active nucleoside triphosphate metabolite interacts with the RNA-dependent RNA polymerase complexes of the virus .
Cellular Effects
This compound exerts its effects on various types of cells, including peripheral blood mononuclear cells (PBMCs), which are used as a clinical surrogate cell type for assessing activation to the active triphosphate GS-443902 . It influences cell function by inhibiting viral RNA synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into the growing RNA product by the RNA-dependent RNA polymerase of the virus . After the addition of this compound, the polymerase stalls after adding 2 or 3 nucleotides, thereby inhibiting viral RNA synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Following single-dose intravenous administration, Remdesivir and its metabolites exhibit linear pharmacokinetics . High intracellular concentrations of GS-443902 are suggestive of efficient conversion from Remdesivir into the triphosphate form .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Early treatment with Remdesivir leads to improved survival, decreased lung injury, and decreased levels of viral RNA .
Metabolic Pathways
This compound is involved in the metabolic pathway of RNA synthesis inhibition . It is metabolically activated to form the intracellular active triphosphate metabolite, GS-443902 .
Transport and Distribution
This compound is transported and distributed within cells and tissues . After intravenous administration in mice, it is detected in the blood, heart, liver, lung, kidney, testis, and small intestine .
Subcellular Localization
The subcellular localization of this compound is primarily intracellular . It is only detected intracellularly, with peripheral blood mononuclear cells (PBMCs) used as a clinical surrogate cell type for assessing activation to the active triphosphate GS-443902 .
準備方法
合成経路と反応条件
レデシビル三リン酸は、一連のリン酸化反応によってレデシビルから合成されます。 このプロセスには、レデシビルをモノリン酸体に変換し、さらにリン酸化してジリン酸体、そして最後に三リン酸体を得ることが含まれます .
工業的生産方法
レデシビル三リン酸の工業的生産は、通常、高純度試薬と厳格な反応条件を使用して、大規模な化学合成を伴い、所望の収率と純度を確保します。 このプロセスは、スケーラビリティと費用対効果を最適化するために、反応パラメータの正確な制御のために自動化されたシステムを採用することがよくあります .
化学反応の分析
反応の種類
レデシビル三リン酸は、主にウイルスRNA依存性RNAポリメラーゼとの組み込み反応を受けます。 これは、成長するRNA鎖への組み込みにおいてアデノシン三リン酸と競合し、鎖の終結につながります .
一般的な試薬と条件
レデシビル三リン酸のRNAへの組み込みは、ウイルスRNA依存性RNAポリメラーゼの存在によって促進され、生理学的条件下で行われます。 この反応は、通常、精製された酵素と合成RNAテンプレートを使用してin vitroで研究されます .
生成された主な生成物
レデシビル三リン酸の組み込みから生成される主な生成物は、終結したRNA鎖であり、これはさらなるウイルスの複製を防ぎます .
科学的研究への応用
レデシビル三リン酸は、特にSARS-CoV-2などのRNAウイルスの抗ウイルス特性について広く研究されています。これは、以下を含むさまざまな研究用途で使用されてきました。
科学的研究の応用
Remdesivir triphosphate has been extensively studied for its antiviral properties, particularly against RNA viruses such as SARS-CoV-2. It has been used in various research applications, including:
類似化合物との比較
Similar Compounds
Adenosine triphosphate: The natural substrate for RNA-dependent RNA polymerase, which remdesivir triphosphate competes with.
Sofosbuvir triphosphate: Another nucleotide analogue used in the treatment of hepatitis C virus infection.
Favipiravir triphosphate: A broad-spectrum antiviral nucleotide analogue.
Ribavirin triphosphate: An antiviral nucleotide analogue with activity against various RNA viruses.
Uniqueness
This compound is unique in its high selectivity for viral RNA-dependent RNA polymerase and its ability to cause delayed chain termination. This selectivity and mechanism of action make it particularly effective against SARS-CoV-2, distinguishing it from other nucleotide analogues .
生物活性
Remdesivir, originally developed as a treatment for Ebola virus, has gained significant attention as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. The active metabolite of remdesivir, remdesivir triphosphate (RTP), plays a crucial role in its antiviral efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and clinical implications.
Inhibition of RNA-dependent RNA Polymerase (RdRp)
this compound acts primarily by inhibiting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including coronaviruses and flaviviruses. Upon entering infected cells, remdesivir is metabolized into RTP, which competes with adenosine triphosphate (ATP) for incorporation into the viral RNA. This incorporation leads to premature termination of RNA synthesis due to the unique structure of RTP, which allows the addition of only three nucleotides before stalling occurs at the fourth position .
Structural Insights
Recent studies utilizing molecular dynamics simulations have provided insights into how RTP selectively binds to RdRp. RTP's structure allows it to mimic ATP while also creating a barrier that prevents further elongation of the RNA chain once incorporated . This mechanism is critical for its antiviral activity against a range of viruses, including SARS-CoV-2 and others from the Filoviridae and Flaviviridae families .
Pharmacokinetics and Bioavailability
Metabolism and Distribution
After intravenous administration, remdesivir is rapidly converted to its active triphosphate form within cells. Studies have shown that RTP has a half-life of less than 8 hours in primary human lung cells, which is significantly shorter than other antiviral agents like AT-9010 . The rapid metabolism underscores the need for effective dosing regimens to maintain therapeutic levels during treatment.
Tissue Concentrations
Pharmacokinetic studies indicate that remdesivir and its metabolites distribute widely across various tissues. After administration in animal models, significant concentrations of RTP were detected in the lungs, liver, and kidneys, which are critical sites for viral replication .
Clinical Efficacy
Case Studies and Clinical Trials
Clinical trials have demonstrated that remdesivir significantly reduces recovery time in hospitalized COVID-19 patients. In one randomized controlled trial, patients treated with remdesivir recovered in an average of 11 days compared to 15 days for those receiving a placebo . Another study highlighted that remdesivir treatment led to improved clinical outcomes in patients requiring mechanical ventilation or with severe pneumonia .
Study | Population | Treatment | Outcome |
---|---|---|---|
Study 1 | Hospitalized COVID-19 patients | Remdesivir (200 mg day 1; 100 mg for 9 days) | Recovery time reduced from 15 to 11 days |
Study 2 | Patients with severe COVID-19 | Remdesivir vs standard care | Lower mortality and improved recovery rates |
Study 3 | Pediatric patients with leukemia | Remdesivir (5 mg/kg day 1; 2.5 mg/kg daily) | Patient became SARS-CoV-2 negative |
Safety Profile
While remdesivir has been associated with some adverse effects, including liver enzyme elevations and gastrointestinal symptoms, overall safety profiles from clinical trials indicate it is well-tolerated in most patients . Notably, no significant mitochondrial toxicity was observed despite concerns about RTP's interaction with mitochondrial DNA polymerase .
特性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPCNAMNAPBCX-LTGWCKQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355149-45-9 | |
Record name | Remdesivir triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355149459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-441524 TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL0YED4SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。